VE-821

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-821

CAS Number

1232410-49-9

Product Name

VE-821

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Description

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Chondrosarcoma Research

Specific Scientific Field: Orthopedics and Trauma, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to enhance the radiosensitivity and suppress DNA repair mechanisms of human chondrosarcoma cells .

Methods of Application or Experimental Procedures: The combined treatment with DNA repair inhibitors, with a focus on ATRi VE-821, and proton or carbon ions irradiation was investigated regarding cell viability, proliferation, cell cycle distribution, MAPK phosphorylation, and the expression of key DNA repair genes in two human chondrosarcoma cell lines .

Results or Outcomes: Pre-treatment with VE-821 resulted in a dose-dependent reduction in viability. Quantification of γH2AX phosphorylation and protein expression of the DNA repair pathways showed a reduced regenerative capacity after irradiation . The combined treatment with VE-821 and particle irradiation increased MAPK phosphorylation and the expression of apoptosis markers .

Application in T-lymphocyte Leukemic MOLT-4 Cells

Specific Scientific Field: Hematology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on MOLT-4 cells viability were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 is a potent inhibitor of MOLT-4 cell growth both in single treatment and in combination with irradiation. It significantly affected the proliferation of MOLT-4 cells .

Application in Radiosensitization of MOLT-4 Cells

Specific Scientific Field: Radiobiology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells . The study aimed to elucidate molecular mechanisms underlying radiosensitization of MOLT-4 cells by VE-821 .

Methods of Application or Experimental Procedures: The study combined multiple approaches: cell biology techniques to reveal the inhibitor-induced phenotypes, and quantitative proteomics, phosphoproteomics, and metabolomics to comprehensively describe drug-induced changes in irradiated cells .

Results or Outcomes: VE-821 radiosensitized MOLT-4 cells, and furthermore 10 μM VE-821 significantly affected proliferation of sham-irradiated MOLT-4 cells . The data indicated that VE-821 potentiated metabolic disruption induced by irradiation and affected the response to irradiation-induced oxidative stress .

Application in Tumor Cells

Specific Scientific Field: Oncology, Radiobiology

Summary of the Application: VE-821 is used as an ATR inhibitor to abrogate carbon ion-induced G2/M cell cycle arrest in tumor cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on tumor cells were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 abrogated carbon ion-induced G2/M cell cycle arrest in tumor cells .

Application in Cancer Cells

Summary of the Application: VE-821 is used as an ATR inhibitor to sensitize cancer cells to Top1 inhibitors .

Methods of Application or Experimental Procedures: Single-cell analyses and DNA fiber combing assays were used to show that VE-821 abrogates the S-phase replication elongation checkpoint and the replication origin–firing checkpoint induced by camptothecin and LMP-400 .

Results or Outcomes: Upon irradiation, recovery of damaged deoxynucleotides might be affected by VE-821, hampering DNA repair by their deficiency .

VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. It is classified as an ATP-competitive compound with a Ki value of approximately 13 nM, indicating its strong affinity for the ATR enzyme. VE-821 has been primarily studied for its role in enhancing the efficacy of radiotherapy and chemotherapy by targeting the DNA damage response pathways in cancer cells. By inhibiting ATR, VE-821 disrupts the cellular mechanisms that repair DNA damage, thereby sensitizing tumor cells to various forms of treatment, including ionizing radiation and chemotherapeutic agents .

That create its unique structure. While specific synthetic pathways are not detailed in the search results, it is generally synthesized through multi-step organic synthesis techniques involving various reagents and conditions tailored to achieve high purity and yield. The compound's solubility in dimethyl sulfoxide is greater than 10 mM, allowing for effective preparation of stock solutions used in biological assays .

VE-821 exhibits significant biological activity by enhancing the sensitivity of various cancer cell lines to radiation and chemotherapeutic agents. Studies have demonstrated that VE-821 increases radiosensitivity in human tumor cells, including chondrosarcoma and pancreatic cancer cells, by impairing their ability to repair DNA damage effectively . The compound has also been shown to induce metabolic disruptions in irradiated cells by affecting pathways related to oxidative stress and cellular metabolism .

In vitro studies indicate that VE-821 can significantly reduce cell viability when combined with ionizing radiation or chemotherapeutic agents like cisplatin and gemcitabine, making it a promising candidate for combination therapies in cancer treatment .

VE-821 has several applications in cancer research and therapy:

  • Radiosensitization: Enhances the effectiveness of radiotherapy by increasing tumor cell sensitivity to radiation.
  • Chemotherapy Enhancement: Improves the efficacy of chemotherapeutic agents like cisplatin and gemcitabine by disrupting DNA repair mechanisms.
  • Research Tool: Serves as a valuable tool for studying DNA damage response pathways and their implications in cancer biology.

Its ability to selectively target ATR makes it particularly useful for treating cancers characterized by deficiencies in DNA damage response pathways .

Interaction studies have shown that VE-821 can be combined with various treatments to enhance therapeutic outcomes. For instance, combining VE-821 with ionizing radiation has demonstrated increased efficacy in inducing cell death in multiple cancer cell lines. Additionally, studies have indicated that VE-821 can synergize with other inhibitors or chemotherapeutics to overcome resistance mechanisms commonly observed in cancer therapy .

The interactions between VE-821 and other cellular pathways are complex; for example, its off-target effects on mTOR signaling may also contribute to its biological activity .

Several compounds exhibit similar properties to VE-821 as ATR inhibitors or modulators of the DNA damage response. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
VE-822ATR inhibitorRelated compound with similar activity
AZD6738ATR inhibitorMore potent against certain cancer types

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.09431156 g/mol

Monoisotopic Mass

368.09431156 g/mol

Heavy Atom Count

26

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF884TQ935

Wikipedia

VE-821

Dates

Modify: 2023-08-15
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

Explore Compound Types